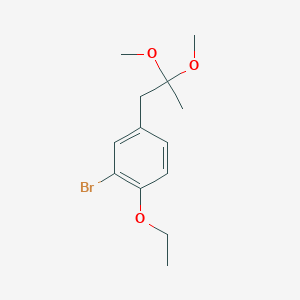
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene is an organic compound that belongs to the class of bromobenzenes. This compound features a bromine atom attached to a benzene ring, which is further substituted with a 2,2-dimethoxypropyl group and an ethoxy group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene typically involves the bromination of a suitable precursor, such as 4-(2,2-dimethoxypropyl)-1-ethoxybenzene. The bromination reaction can be carried out using bromine or a bromine-containing reagent in the presence of a catalyst, such as iron or aluminum bromide. The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity product.
化学反応の分析
Types of Reactions
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.
科学的研究の応用
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene depends on its specific application and the context in which it is used. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or other biomolecules, through its functional groups. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular signaling.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(2,2-dimethylpropyl)imidazolidine
- 1-Bromo-2,2-dimethylpropane
- Pentane, 2-bromo-
Uniqueness
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene is unique due to the presence of both the 2,2-dimethoxypropyl and ethoxy groups on the benzene ring. These substituents impart distinct chemical properties and reactivity compared to other bromobenzenes. The combination of these groups can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
90176-98-0 |
|---|---|
分子式 |
C13H19BrO3 |
分子量 |
303.19 g/mol |
IUPAC名 |
2-bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene |
InChI |
InChI=1S/C13H19BrO3/c1-5-17-12-7-6-10(8-11(12)14)9-13(2,15-3)16-4/h6-8H,5,9H2,1-4H3 |
InChIキー |
IHPZKEHLQXEAIV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)CC(C)(OC)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



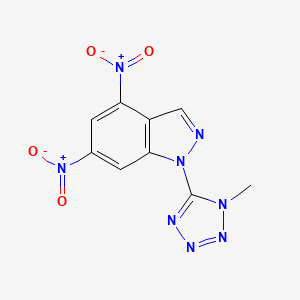
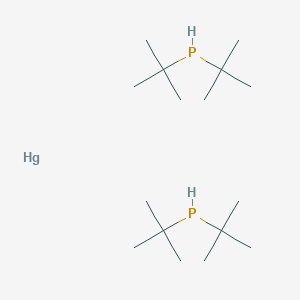
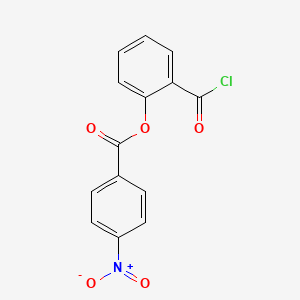
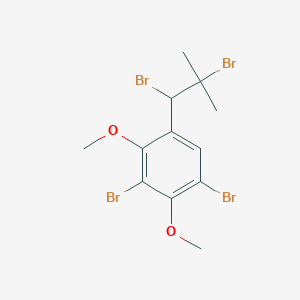
![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
![1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14379607.png)
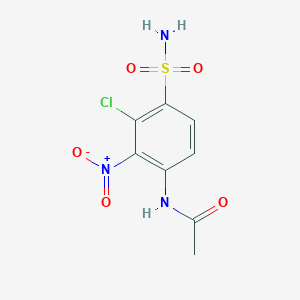
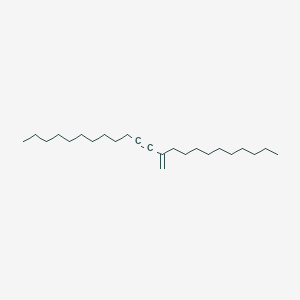
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)
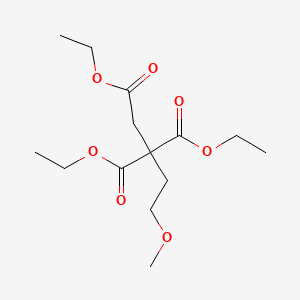
![Acetic acid;bicyclo[4.2.1]nonane-1,6-diol](/img/structure/B14379639.png)
![{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol](/img/structure/B14379640.png)
![1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole](/img/structure/B14379648.png)
